2-(4-Bromothiophen-2-yl)acetonitrile
Overview
Description
2-(4-Bromothiophen-2-yl)acetonitrile is an organic compound with the molecular formula C6H4BrNS and a molecular weight of 202.07 g/mol It is characterized by the presence of a bromine atom attached to a thiophene ring, which is further connected to an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-thiophenecarbonitrile with bromine in the presence of a catalyst to yield the desired product . The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In an industrial setting, the production of 2-(4-Bromothiophen-2-yl)acetonitrile may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and consistent product yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, helps in obtaining high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromothiophen-2-yl)acetonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The nitrile group can be reduced to form amines or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions often involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild to moderate conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted thiophenes depending on the nucleophile used.
Oxidation Reactions: Products include thiophene sulfoxides and sulfones.
Reduction Reactions: Products include primary amines and other reduced derivatives.
Scientific Research Applications
2-(4-Bromothiophen-2-yl)acetonitrile finds applications in several scientific research areas:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It serves as a building block for the development of biologically active molecules and pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-(4-Bromothiophen-2-yl)acetonitrile involves its interaction with various molecular targets and pathways. The bromine atom and the thiophene ring play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, forming complexes with metal ions, or as a precursor for the synthesis of biologically active molecules that interact with specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromothiophen-2-yl)acetonitrile
- 2-(4-Chlorothiophen-2-yl)acetonitrile
- 2-(4-Fluorothiophen-2-yl)acetonitrile
Uniqueness
2-(4-Bromothiophen-2-yl)acetonitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity and electronic properties compared to its chloro and fluoro analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications .
Biological Activity
2-(4-Bromothiophen-2-yl)acetonitrile, with the molecular formula CHBrNS, is an organic compound that has garnered interest in the pharmaceutical and materials science sectors due to its unique structural features. The compound consists of a brominated thiophene ring linked to an acetonitrile group, which influences its biological activity and reactivity. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential applications.
The synthesis of this compound typically involves a reaction between 4-bromothiophene-2-carboxaldehyde and a nitrile source such as trimethylsilyl cyanide. Characterization methods include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity of the synthesized product.
Research indicates that compounds similar to this compound can interact with various biological targets, potentially influencing enzyme activity and receptor binding. The presence of the bromine atom enhances lipophilicity, which may improve pharmacokinetics and bioavailability. Notably, studies suggest that such compounds can modulate biochemical pathways, leading to enzyme activation or inhibition .
Potential Pharmacological Applications
- Cancer Research : The compound's structural analogs have been studied for their potential as Dyrk inhibitors, which are implicated in various cancers. For instance, lead compounds have shown promise in inhibiting Dyrk1B, suggesting a pathway for therapeutic development against lymphomas .
- Neurodegenerative Diseases : Inhibition of indoleamine 2,3-dioxygenase (IDO1), an enzyme linked to several neurological disorders, has been noted in related compounds. This suggests that this compound could play a role in treating conditions like Major Depressive Disorder and schizophrenia .
- Antimicrobial Activity : Preliminary studies indicate that related thiophene derivatives exhibit antimicrobial properties. This opens avenues for further exploration of this compound in developing new antimicrobial agents .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds regarding their unique features and expected biological activities.
Compound Name | Structural Difference | Unique Features |
---|---|---|
2-(4-Chlorothiophen-2-yl)acetonitrile | Chlorine instead of bromine | Different reactivity profile due to chlorine |
2-(4-Fluorothiophen-2-yl)acetonitrile | Fluorine instead of bromine | Enhanced stability but reduced nucleophilicity |
2-(4-Methylthiophen-2-yl)acetonitrile | Methyl group instead of bromine | Increased hydrophobicity and potential biological activity |
The presence of bromine in this compound imparts distinct reactivity compared to its analogs, allowing for specific substitution reactions advantageous in synthetic applications and biological interactions.
In Vitro Studies
In vitro studies have demonstrated that related compounds exhibit significant cytotoxicity against various cancer cell lines. For example, certain thiophene derivatives have shown IC50 values lower than 5 µg/ml against WI38 human fibroblasts, indicating potent anti-cancer activity .
In Vivo Studies
In vivo assessments have also been conducted on structurally similar compounds to evaluate their antimalarial activity. One study reported that a derivative significantly suppressed the growth of Plasmodium yoelii in murine models, suggesting potential applications for treating malaria .
Properties
IUPAC Name |
2-(4-bromothiophen-2-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNS/c7-5-3-6(1-2-8)9-4-5/h3-4H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBIOBPCDJCIIOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80572255 | |
Record name | (4-Bromothiophen-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80572255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160005-43-6 | |
Record name | (4-Bromothiophen-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80572255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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